O-1918: A Technical Guide to its Mechanism of Action as a GPR55 Antagonist
O-1918: A Technical Guide to its Mechanism of Action as a GPR55 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G protein-coupled receptor 55 (GPR55) has emerged as a novel and atypical cannabinoid receptor implicated in a range of physiological and pathological processes, including pain, inflammation, and cancer.[1] O-1918, a synthetic cannabidiol analog, is frequently utilized in research as a putative antagonist of GPR55.[2] This document provides an in-depth technical overview of the mechanism of action of O-1918, detailing its effects on GPR55-mediated signaling pathways. It consolidates quantitative data, outlines key experimental protocols for studying GPR55 antagonism, and presents visual diagrams of the associated molecular interactions and workflows. The pharmacology of O-1918 is complex, with evidence suggesting it also interacts with other receptors such as GPR18 and can produce varied effects depending on the experimental system.[2][3]
GPR55 Signaling Pathways
Understanding the antagonist action of O-1918 requires a foundational knowledge of the signaling cascades initiated by GPR55 activation. Unlike canonical CB1 and CB2 receptors that primarily couple to Gαi proteins, GPR55 signaling is distinct and involves multiple G protein families.[4]
Upon agonist binding—with lysophosphatidylinositol (LPI) being a key endogenous ligand—GPR55 couples to Gαq and Gα12/13 proteins to initiate downstream events.[5][6]
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Gα13 Coupling and RhoA Activation: GPR55 activation leads to the stimulation of Gα13, which in turn activates the small GTPase RhoA.[4][7] Activated RhoA is a critical regulator of the actin cytoskeleton, controlling cell shape, motility, and contraction.[8][9]
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Gαq Coupling and Intracellular Calcium Mobilization: The receptor also couples to Gαq, activating phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][10] This increase in intracellular Ca2+ influences a wide array of cellular processes.
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ERK1/2 Phosphorylation: A primary downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] This activation can be mediated through the Gα/RhoA pathway and contributes to the regulation of gene expression, cell proliferation, and survival.[7][12]
O-1918: Mechanism of Antagonism
O-1918 functions by competitively binding to GPR55, thereby preventing agonists from activating the receptor and initiating the downstream signaling cascades. Its antagonistic action has been demonstrated through the inhibition of several key agonist-induced effects.
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Inhibition of Vasodilation: In some vascular preparations, GPR55 activation leads to vasorelaxation. O-1918 has been shown to antagonize the vasodilator effects of atypical cannabinoids like abnormal-cannabidiol (abn-CBD).[11][13] However, it is crucial to note that some studies suggest these specific vascular effects may be mediated by a receptor distinct from GPR55, which is also sensitive to O-1918.[11][13]
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Blockade of Intracellular Signaling: The core mechanism of O-1918 involves blocking the G-protein coupling and subsequent second messenger generation. By occupying the receptor, O-1918 prevents the agonist-induced activation of RhoA, the release of intracellular calcium, and the phosphorylation of ERK1/2.[14] For instance, O-1918 was found to reduce ROS production induced by the GPR55 agonist DHA-DA in PC12 cells.[14]
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Selectivity Profile: O-1918 is often described as a GPR55 antagonist but also displays activity at GPR18, where it can act as an antagonist or a biased agonist.[2][3] This lack of absolute selectivity is a critical consideration for researchers when interpreting experimental results.
Quantitative Data
The precise binding affinity and antagonist potency (e.g., IC50, Ki) of O-1918 at GPR55 are not consistently reported across the literature, reflecting the compound's complex pharmacology and use as a tool compound rather than a highly characterized drug. The table below summarizes the effective concentrations of O-1918 used to achieve antagonism in various functional assays.
| Assay Type | Agonist Challenged | Organism/Cell Line | O-1918 Concentration | Observed Effect | Reference |
| Vasodilation Assay | abnormal-cannabidiol | Mouse mesenteric arteries | 30 µM | Inhibition of vasodilation | [13] |
| Hypotension Assay | Anandamide (AEA) | Anesthetized Rats | 3 µmol·kg⁻¹ | Reduction of delayed hypotensive phase | [15] |
| ROS Production | N-docosahexaenoyl dopamine (DHA-DA) | PC12 cells | Not specified | Reduction of ROS production | [14] |
| Mesenteric Artery Relaxation | Oleoylethanolamide | Rat mesenteric arteries | 10 µM | Antagonism of vasorelaxation | [16] |
Note: Some studies report that the effects antagonized by O-1918 may not be exclusively mediated by GPR55, suggesting off-target effects or the existence of other, unidentified receptors.[11][13]
Key Experimental Protocols
The characterization of O-1918 as a GPR55 antagonist relies on several key in vitro functional assays.
GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to a receptor of interest.
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Objective: To determine if a ligand (agonist) can stimulate G protein activation via GPR55 and if a second ligand (antagonist, e.g., O-1918) can block this effect.
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Methodology:
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Membrane Preparation: HEK293 cells stably expressing human GPR55 are cultured, harvested, and homogenized to isolate cell membranes.[4]
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Assay Reaction: Membranes are incubated in an assay buffer containing GDP, a test compound (agonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For antagonist studies, membranes are pre-incubated with O-1918 before the addition of the agonist.
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G-Protein Activation: Agonist binding to GPR55 promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
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Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration. The radioactivity retained on the filter, corresponding to activated G proteins, is quantified using a scintillation counter.
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Analysis: Antagonism is observed as a decrease in the agonist-stimulated [³⁵S]GTPγS binding in the presence of O-1918.
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Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the release of Ca²⁺ from intracellular stores, a key event downstream of GPR55-Gαq activation.[17]
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Objective: To measure agonist-induced increases in cytosolic Ca²⁺ and assess the ability of O-1918 to inhibit this response.
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Methodology:
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Cell Preparation: GPR55-expressing cells (e.g., HEK293) are seeded in a multi-well plate.[17]
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Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
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Antagonist Pre-incubation: Cells are pre-incubated with O-1918 or a vehicle control.
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Agonist Stimulation & Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. The agonist is added, and the fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular Ca²⁺.[10][18]
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Analysis: The peak fluorescence response is measured. A reduction in the agonist-induced signal in O-1918-treated cells indicates antagonism.
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ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK signaling pathway.
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Objective: To determine if O-1918 can block agonist-induced phosphorylation of ERK1/2.
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Methodology (AlphaScreen SureFire):
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Cell Culture and Stimulation: GPR55-expressing cells are plated, serum-starved, and then pre-treated with various concentrations of O-1918. Subsequently, cells are stimulated with a GPR55 agonist for a defined period (e.g., 5-30 minutes).[19][20]
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Cell Lysis: The stimulation is stopped, and cells are lysed in the provided lysis buffer.
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Assay Reaction: The lysate is transferred to an assay plate. "Acceptor" beads conjugated to an antibody for total ERK and "Donor" beads conjugated to an antibody specific for phosphorylated ERK (p-ERK) are added.
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Signal Generation: In the presence of p-ERK, the beads are brought into proximity. Upon laser excitation (680 nm), the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent signal (at ~615 nm).
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Detection: The signal is read on an EnSpire-compatible plate reader. A decrease in the luminescent signal in the presence of O-1918 indicates inhibition of ERK1/2 phosphorylation.[19][21]
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Conclusion
O-1918 serves as a valuable, albeit complex, pharmacological tool for investigating GPR55 signaling. Its mechanism of action is primarily defined by its ability to antagonize agonist-induced, GPR55-mediated downstream events, including RhoA activation, intracellular calcium mobilization, and ERK1/2 phosphorylation. However, professionals in drug development and research must remain cognizant of its potential interactions with other receptors, such as GPR18, which necessitates the use of appropriate controls to ensure accurate interpretation of experimental data. Future development of more potent and highly selective GPR55 antagonists will be crucial for definitively elucidating the receptor's role in health and disease.
References
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- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
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- 15. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. abdn.elsevierpure.com [abdn.elsevierpure.com]
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